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Compound of Interest

Compound Name: 1,5-Benzothiazepine

Cat. No.: B1259763

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for
conducting molecular docking studies of 1,5-Benzothiazepine derivatives with various protein
targets. This information is intended to guide researchers in setting up and executing similar in
silico experiments to explore the therapeutic potential of this important class of heterocyclic
compounds.

Introduction to 1,5-Benzothiazepines

The 1,5-benzothiazepine ring system is a privileged pharmacophore in medicinal chemistry,
forming the core structure of several clinically significant drugs.[1][2] Derivatives of 1,5-
benzothiazepine have demonstrated a wide array of biological activities, including
cardiovascular, central nervous system, antimicrobial, and anticancer effects.[3] Molecular
docking is a powerful computational tool to predict the binding orientation and affinity of these
molecules to their protein targets, thereby elucidating their mechanism of action and guiding
the design of new, more potent derivatives.[4][5]

Key Protein Targets for 1,5-Benzothiazepine
Derivatives

Molecular docking studies have identified several key protein targets for 1,5-benzothiazepine
derivatives, implicating them in various therapeutic areas:
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» Antiviral: Zika Virus Helicase (PDB ID: 5GJB)[4][5]
¢ Antimicrobial: Glucosamine-6-phosphate synthase (G6PS)[6]
 Anticancer:
o Human Adenosine Kinase
o Glycogen Synthase Kinase-3[3 (GSK-3p3)
o Human Mitogen-activated Protein Kinase 1 (MAPK1)[3]
e Tyrosinase Inhibition: Mushroom Tyrosinase (PDB ID: 2Y9X)[7]
» Anticonvulsant: Voltage-gated sodium channels (target associated with PDB ID: 1IEOU)[8]

Quantitative Docking Data Summary

The following tables summarize the binding affinities and inhibitory constants of various 1,5-
benzothiazepine derivatives against their respective protein targets as reported in the
literature.

Table 1: Docking of 1,5-Benzothiazepine Chalcone Derivatives against Zika Virus Helicase
(PDB ID: 5GJB)[4]

Compound Binding Free Energy (kcal/mol)
MAS3 -4.6490

MAS8 -4.9291

Suramin (Control) Not specified in snippet

Table 2: Docking of 1,5-Benzothiazepine Derivatives against Glucosamine-6-phosphate
Synthase (G6PS)[6]
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Compound Binding Energy (kcal/mol) Predicted IC50
Compound 9 -9.99 47.68 nM

Twenty Derivatives (Range) -7.3510-9.99 4.11 pM to 47.68 nM
Streptomycin (Known Inhibitor)  -5.72 Not specified

Glucose-6-phosphate (Known

. -5.9 Not specified
Inhibitor)

Table 3: Docking of 1,5-Benzothiazepine Derivatives against Cancer-Related Kinases[3][9]

Binding .
. Inhibitory
Target Protein PDB ID Compound Energy .
Constant (Ki)
(kcal/mol)
Human
) Range of N
Adenosine 216B o Not specified 2.49 10 21.68 uM
_ Derivatives
Kinase
Human Mitogen-
. . Range of B
activated Protein ~ 3w8q o -0.35t0-11.71 Not specified
) Derivatives
Kinase 1
Glycogen
Synthase Not specified Not specified Not specified Not specified
Kinase-3[3

Table 4: Docking of 2,3-Dihydro-1,5-benzothiazepine Derivatives against Mushroom
Tyrosinase (PDB ID: 2Y9X)[7]
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Compound Docking Score (kcal/mol) IC50
Compound 2 -7.58 1.21 uM
Compound 3 -7.40 10.42 pM
Compound 6 -6.75 12.27 uM
Kojic Acid (Standard) -4.291 16.69 uM

Experimental Protocols

This section provides detailed methodologies for performing molecular docking studies with
1,5-benzothiazepine derivatives.

Protocol 1: Molecular Docking using AutoDock

This protocol is based on the methodology for docking 1,5-benzothiazepine derivatives
against Glucosamine-6-phosphate synthase (G6PS).[6]

1. Software and Tools:

Ligand and Receptor Visualization: Accelrys Discovery Studio v4.0[6]

Ligand Drawing: ChemSketch[6]

Docking Program: AutoDock 4.0[6]

File Preparation and Grid Box Determination: AutoDock Tools 1.5.6[6]

2. Ligand Preparation: a. Draw the 2D structures of the 1,5-benzothiazepine derivatives using
ChemSketch. b. Convert the 2D structures to 3D structures. c. Minimize the energy of the 3D
structures. d. Save the ligand structures in a suitable format (e.g., .mol or .pdb). e. Use
AutoDock Tools to prepare the ligands in .pdbgt format, which includes adding Gasteiger
charges and defining rotatable bonds.

3. Protein Preparation: a. Download the 3D crystal structure of the target protein (e.g., G6PS)
from the Protein Data Bank (PDB). b. Prepare the protein using AutoDock Tools: i. Remove
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water molecules and heteroatoms. ii. Add polar hydrogens. iii. Assign Kollman charges. iv.
Save the prepared protein in .pdbqt format.

4. Grid Box Definition: a. Use AutoDock Tools to define the grid box. b. The grid box should
encompass the active site of the protein. The dimensions can be guided by the co-crystallized
ligand if available.

5. Docking Execution: a. Use AutoDock 4.0 to perform the semi-flexible docking of the
prepared ligands into the defined grid box of the target protein.[6]

6. Analysis of Results: a. Analyze the docking results to identify the best binding poses based
on the lowest binding energy. b. Visualize the protein-ligand interactions, including hydrogen
bonds and hydrophobic interactions, using Discovery Studio or other molecular visualization
software.

Protocol 2: Molecular Docking using MOE (Molecular
Operating Environment)

This protocol is based on the methodology for docking 1,5-benzothiazepine chalcone
derivatives against Zika Virus Helicase.[4][5]

1. Software and Tools:

Ligand Sketching: ChemDraw Professional[4]

Structure Visualization and Conversion: Discovery Studio Visualizer[4]

Docking Program: MOE 2019.01[4][5]

Force Field: CHARMM27[4][5]

2. Ligand Preparation: a. Sketch the molecular structures of the 1,5-benzothiazepine
derivatives using ChemDraw Professional and save them in .cdx format.[4] b. Convert the .cdx
files to .pdb format using Discovery Studio Visualizer.[4] c. Create a new database in MOE and
import the ligand structures.
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3. Protein Preparation: a. Obtain the 3D crystal structure of the target protein (e.g., Zika Virus
Helicase, PDB ID: 5GJB) from the PDB.[4][5] b. Prepare the protein within MOE, which may
include protonation, energy minimization, and active site definition.

4. Grid Box Definition: a. Define the grid box dimensions around the active site of the protein.
For Zika Virus Helicase (5GJB), example dimensions are x=26.85 A, y=28.17 A, and z=24.43
A.[4][5]

5. Docking Execution: a. Perform the molecular docking using MOE with the CHARMMZ27 force
field.[4][5]

6. Analysis of Results: a. Select the best docking conformation based on the lowest binding
free energy.[4] b. Analyze the interactions between the ligand and the protein's active site
residues.

Visualizations: Workflows and Signaling Pathways
Molecular Docking Workflow
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General Molecular Docking Workflow
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Caption: A generalized workflow for molecular docking studies.

MAPK Signaling Pathway

The Mitogen-activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved
in cell proliferation, differentiation, and survival. Its dysregulation is often associated with
cancer, making MAPK1 a key target for anticancer drug development.
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Simplified MAPK Signaling Pathway
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Caption: Inhibition of MAPK by 1,5-Benzothiazepine derivatives.
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These application notes and protocols serve as a starting point for researchers interested in the
in silico evaluation of 1,5-benzothiazepine derivatives. For more specific applications, it is
recommended to consult the primary literature for detailed parameters and validation methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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